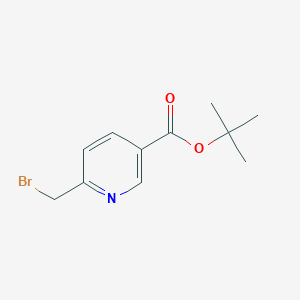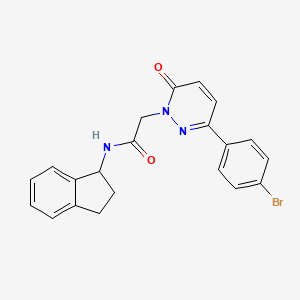
2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide, appears to be a complex molecule featuring a pyridazinone core, a pyridine ring, and a tetrahydropyran moiety linked through an acetamide spacer. This structure suggests potential for interesting chemical reactivity and interactions due to the presence of multiple heterocyclic systems.
Synthesis Analysis
While the specific synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is not detailed in the provided papers, similar synthetic routes can be inferred from the literature. For instance, the synthesis of related pyridyl acetamides has been achieved through reactions involving arylisocyanates and acetate precursors . It is plausible that a similar approach could be adapted for the synthesis of the compound , potentially involving a cyclization step to form the pyridazinone ring.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit conjugation between the pyridine and pyridazinone rings, which could affect its electronic properties. The tetrahydropyran ring would introduce steric bulk and could influence the overall conformation of the molecule. X-ray crystallography, as used in the characterization of similar compounds, would be an essential tool to determine the precise molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The acetamide moiety could be a site for nucleophilic attack, while the heterocyclic rings might participate in electrophilic substitution reactions. Oxidation reactions, as explored with related compounds, could lead to a variety of products depending on the oxidant and conditions used . The presence of multiple reactive sites allows for a diverse range of chemical transformations.
Physical and Chemical Properties Analysis
The physical properties of the compound, such as solubility, melting point, and boiling point, would be influenced by the heterocyclic components and the acetamide linkage. The chemical properties, including acidity, basicity, and reactivity, would be determined by the electron-donating and withdrawing effects of the substituents on the heterocyclic rings. Spectroscopic methods, including NMR and IR, would be vital in elucidating these properties, as demonstrated in the characterization of similar molecules .
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Synthesis of Pyridazinone Derivatives:
- Research on pyridazinone derivatives, such as the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, highlights the chemical versatility and potential utility of these compounds in creating fused azines and naphthyridine derivatives. These compounds have shown a range of applications, from antimicrobial to potentially pharmacological uses, indicating that similar compounds could be synthesized for targeted applications in medicinal chemistry and materials science (Ibrahim & Behbehani, 2014).
Antimicrobial Activity:
- A series of pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents, starting from citrazinic acid. This demonstrates the potential of pyridazinone derivatives, including those similar to the compound of interest, for use in developing new antimicrobial agents. The antimicrobial screening of these compounds showed good activity, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Propiedades
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15(12-21-16(23)4-2-8-19-21)20-17(13-5-9-24-10-6-13)14-3-1-7-18-11-14/h1-4,7-8,11,13,17H,5-6,9-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEWXMQDLHPNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2542488.png)
![N-[(2,6-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2542489.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2542490.png)
![4-(2-bromobenzoyl)-7-chloro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2542491.png)

![(5-Chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542496.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate](/img/structure/B2542498.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide](/img/structure/B2542500.png)
![N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2542503.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2542504.png)

![N-[(4-bromo-2-methoxyphenyl)methyl]-5-fluoro-2-methylaniline](/img/structure/B2542506.png)
![1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene](/img/structure/B2542508.png)